molecular formula C5H9N3O3 B13805635 1-Acetyl-3-nitrotetrahydroimidazole

1-Acetyl-3-nitrotetrahydroimidazole

Cat. No.: B13805635
M. Wt: 159.14 g/mol
InChI Key: YTAHAOJOTTWWIE-UHFFFAOYSA-N
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Description

1-Acetyl-3-nitrotetrahydroimidazole is a nitroimidazole derivative characterized by a tetrahydroimidazole core substituted with an acetyl group (-COCH₃) at position 1 and a nitro group (-NO₂) at position 2. Nitroimidazoles are renowned for their antimicrobial, antiparasitic, and radiosensitizing properties, often modulated by substituents influencing reactivity, stability, and bioavailability .

Properties

Molecular Formula

C5H9N3O3

Molecular Weight

159.14 g/mol

IUPAC Name

1-(3-nitroimidazolidin-1-yl)ethanone

InChI

InChI=1S/C5H9N3O3/c1-5(9)6-2-3-7(4-6)8(10)11/h2-4H2,1H3

InChI Key

YTAHAOJOTTWWIE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 1-Acetyl-3-nitrotetrahydroimidazole typically involves the nitration of tetrahydroimidazole derivatives. One common method is the electrophilic nitration using a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of the desired nitro compound .

Industrial production methods often involve the use of catalytic processes to enhance yield and selectivity. For example, the use of metal catalysts such as nickel or iron can facilitate the nitration process under milder conditions, reducing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

1-Acetyl-3-nitrotetrahydroimidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or chemical reductants like sodium borohydride.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

1-Acetyl-3-nitrotetrahydroimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Acetyl-3-nitrotetrahydroimidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreductive activation, leading to the formation of reactive intermediates that can interact with cellular components. This process can result in the inhibition of key enzymes or the disruption of cellular pathways, ultimately leading to the compound’s biological effects .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between 1-Acetyl-3-nitrotetrahydroimidazole and analogous nitroimidazole derivatives:

Compound Name CAS Number Molecular Formula Substituents Key Properties/Applications
1-Acetyl-3-nitrotetrahydroimidazole Not provided C₅H₈N₃O₃ (inferred) Acetyl (position 1), nitro (position 3) Hypothesized antimicrobial or agrochemical use
3-(2-Methyl-5-nitro-1H-imidazol-1-yl)-1,2-epoxypropane 16773-52-7 C₇H₉N₃O₃ Methyl-nitroimidazole (positions 2,5), epoxypropane Likely precursor for antiparasitic agents
1-(3-Chloro-2-hydroxypropyl)-2-methyl-4-nitroimidazole 14419-11-5 C₇H₁₁ClN₃O₃ Chloro-hydroxypropyl (position 1), methyl-nitro (positions 2,4) Potential antimicrobial or radiopharmaceutical use
Nitroimidazole-Indole Conjugates (RC1-RC15) Not provided Variable (C₁₅H₁₄N₄O₂, etc.) Indole-acetamide hybrids with nitroimidazole Antiamoebic activity via enzyme inhibition
Imidacloprid 138261-41-3 C₉H₁₀ClN₅O₂ Chloropyridinylmethyl, nitroiminoimidazolidine Insecticide targeting neuronal receptors

Key Research Findings

Substituent-Driven Activity :

  • The epoxypropane group in 16773-52-7 enables crosslinking with biological nucleophiles, enhancing antiparasitic activity .
  • Acetyl substituents (as in 1-Acetyl-3-nitrotetrahydroimidazole) may reduce metabolic degradation compared to hydroxyl or chlorinated groups .

Toxicity Considerations: Imidacloprid’s nitroiminoimidazolidine group contributes to neurotoxic effects in insects but shows low mammalian toxicity .

Synthetic Complexity :

  • Hybrid compounds (e.g., RC1-RC15) require multi-step syntheses but offer tailored biological profiles, whereas simpler derivatives like 1-Acetyl-3-nitrotetrahydroimidazole may be more cost-effective .

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